2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine
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Overview
Description
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine is a chemical compound with the molecular formula C12H15NS. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Preparation Methods
The synthesis of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-1-tetralone with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the thiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield a sulfone, while reduction with lithium aluminum hydride may produce an amine .
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. For example, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine can be compared with other thiazole derivatives, such as:
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole: This compound has a similar structure but differs in the position of the thiazole ring.
Naphtho[2,1-b]furan: Although not a thiazole, this compound has a similar naphtho structure and is used in similar applications.
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Another related compound with a different ring structure, used in various chemical and industrial applications.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-5-amine |
InChI |
InChI=1S/C12H14N2S/c1-7-14-11-6-10(13)8-4-2-3-5-9(8)12(11)15-7/h6H,2-5,13H2,1H3 |
InChI Key |
OBQSSZRLUMSQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(CCCC3)C(=C2)N |
Origin of Product |
United States |
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